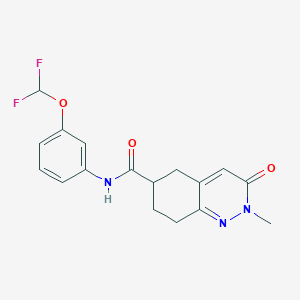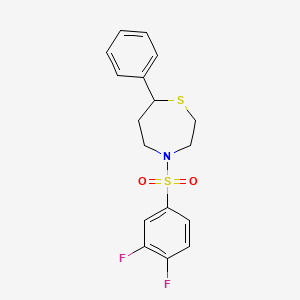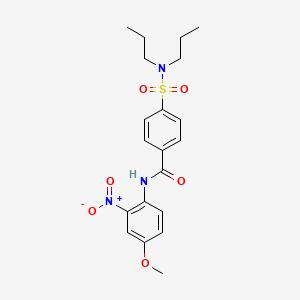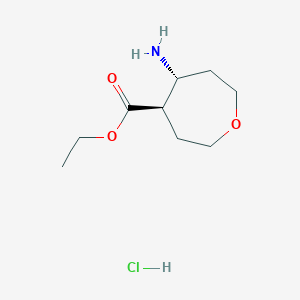![molecular formula C22H23N5O3 B2794274 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-85-0](/img/structure/B2794274.png)
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a methoxyphenyl group, and a triazolopyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. This core is substituted at the 7-position with a 4-ethoxyphenyl group and at the N-position with a 2-methoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A compound with a structure closely related to the one , characterized by the presence of triazolopyrimidine, was synthesized using the Biginelli protocol. This compound, part of a series, was evaluated for its antimicrobial and antioxidant activities, highlighting the potential of triazolopyrimidine derivatives in pharmaceutical research for developing new antimicrobial agents with added antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).
Structural and Mechanistic Studies
The transformation of thiazolopyrimidines into triazolopyrimidines has been studied, indicating a method for the structural modification of pyrimidine derivatives, which could be applicable to the synthesis and modification of compounds similar to the one in focus. This research provides insights into the chemical behavior and potential applications of triazolopyrimidines in designing new chemical entities (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Antituberculosis Potential
Triazolopyrimidine derivatives have been synthesized and evaluated for their antituberculous activity, suggesting that such compounds, including the one , might possess useful biological properties against tuberculosis. This opens a pathway for the development of new antituberculous agents based on the triazolopyrimidine scaffold (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antimicrobial Activities
The triazolopyrimidine core has been utilized in synthesizing novel compounds with promising antibacterial activities, underscoring the potential of such structures in contributing to the development of new antimicrobial agents. This aspect of triazolopyrimidines, including the compound , is crucial in the ongoing search for novel antibiotics to combat resistant bacterial strains (El-Agrody et al., 2000).
Eigenschaften
IUPAC Name |
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOJSTXMSXWTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)
![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)


![(4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2794202.png)



![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)
![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)


